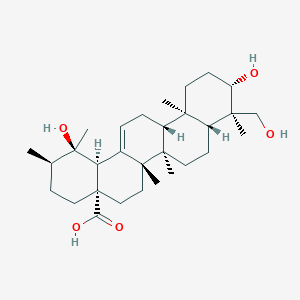

Rotundic Acid

Description

This compound has been reported in Enkianthus campanulatus, Mussaenda macrophylla, and other organisms with data available.

isolated from Mussaenda Pubescens; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R,4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-1,10-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O5/c1-18-9-14-30(24(33)34)16-15-27(4)19(23(30)29(18,6)35)7-8-21-25(2)12-11-22(32)26(3,17-31)20(25)10-13-28(21,27)5/h7,18,20-23,31-32,35H,8-17H2,1-6H3,(H,33,34)/t18-,20-,21-,22+,23-,25+,26+,27-,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLHQFGOOMKJFLP-LTFXOGOQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1(C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80173963 | |

| Record name | Urs-12-en-28-oic acid, 3,19,23-trihydroxy-, (3beta,4alpha)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20137-37-5 | |

| Record name | Rotundic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20137-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urs-12-en-28-oic acid, 3,19,23-trihydroxy-, (3beta,4alpha)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020137375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urs-12-en-28-oic acid, 3,19,23-trihydroxy-, (3beta,4alpha)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Rotundic Acid: A Comprehensive Technical Guide to its Natural Sources and Cellular Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rotundic acid, a pentacyclic triterpenoid compound, has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-tumor, and anti-hyperlipidemic properties. This technical guide provides an in-depth overview of the natural sources of this compound, detailed experimental protocols for its extraction and analysis, and a summary of its known effects on critical cellular signaling pathways.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the Aquifoliaceae, Rubiaceae, Sapotaceae, and Oleaceae families. The primary and most commercially viable source identified to date is the bark of Ilex rotunda.

Quantitative Data on this compound Content

The concentration of this compound varies significantly among different plant species and even between different parts of the same plant. The following table summarizes the available quantitative data.

| Plant Species | Family | Plant Part | Concentration/Yield of this compound |

| Ilex rotunda | Aquifoliaceae | Bark | Up to 100 mg/g[1]; 32.3 g from 1 kg of dried bark[1] |

| Guettarda speciosa | Rubiaceae | Leaves | Putatively identified in methanol extract[2] |

| Planchonella duclitan | Sapotaceae | Leaves | Isolated from methanolic extract[3] |

| Ilex purpurea | Aquifoliaceae | Not Specified | Contains this compound |

| Ilex integra | Aquifoliaceae | Not Specified | Contains this compound[4] |

| Mussaenda pubescens | Rubiaceae | Not Specified | Contains this compound |

| Guettarda platypoda | Rubiaceae | Not Specified | Contains this compound |

| Olea europaea | Oleaceae | Not Specified | Reported to contain this compound |

Experimental Protocols

Extraction and Isolation of this compound from Ilex rotunda Bark

This protocol is adapted from a method that yields a high purity of this compound.[1]

Materials:

-

Dried and ground bark of Ilex rotunda

-

80% Ethanol (EtOH)

-

4% Sodium Hydroxide (NaOH) in 30% EtOH

-

Ethyl acetate (EtOAc)

-

Methanol (MeOH)

-

Deionized water

-

Reflux apparatus

-

Rotary evaporator

-

Separatory funnel

-

Filtration apparatus

-

Crystallization dish

Procedure:

-

Extraction:

-

Take 1.0 kg of shade-dried, ground bark of Ilex rotunda.

-

Add 8 L of 80% EtOH and reflux for 3 hours. Repeat the extraction process twice.

-

Combine the EtOH extracts and evaporate under vacuum using a rotary evaporator to yield the total saponins fraction (approximately 100 g).

-

-

Hydrolysis:

-

Air-dry the total saponins.

-

Add 5.0 L of 4% NaOH in 30% EtOH to the dried saponins.

-

Reflux the mixture at 100 °C for 4 hours.

-

-

Purification:

-

Cool the mixture to room temperature.

-

Perform liquid-liquid extraction with 1.0 L of EtOAc, repeating the process three times.

-

Combine the organic layers and concentrate under reduced pressure to obtain a residue (approximately 47.1 g).

-

-

Crystallization:

-

Recrystallize the residue from a MeOH-H₂O mixture to yield pure this compound (approximately 32.3 g).

-

The purity of the obtained this compound should be ≥98% as determined by HPLC analysis.

-

HPLC Quantification of this compound

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

C18 column (e.g., 5 µm, 4.6 x 250 mm).

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (or other suitable acid for mobile phase modification)

-

Ultrapure water

-

This compound standard (≥98% purity)

Chromatographic Conditions (Example):

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 10 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards of different concentrations.

-

Sample Preparation: Accurately weigh the dried plant extract and dissolve it in methanol. Filter the solution through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standards and samples into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area against the concentration of the this compound standards. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects by modulating several key signaling pathways involved in cell growth, proliferation, and apoptosis.

AKT/mTOR Signaling Pathway

This compound has been demonstrated to inhibit the PI3K/AKT/mTOR signaling pathway, which is a critical pro-survival pathway often dysregulated in cancer.[5][6] this compound treatment leads to a reduction in the phosphorylation of both AKT and mTOR.[5]

MAPK Signaling Pathway

This compound also modulates the Mitogen-Activated Protein Kinase (MAPK) pathway. Specifically, it has been shown to increase the phosphorylation of p44/42 MAPK (ERK1/2) and p38 MAPK, which can lead to the induction of apoptosis in cancer cells.[5]

References

- 1. Rotundarpene inhibits TNF-α-induced activation of the Akt, mTOR, and NF-κB pathways, and the JNK and p38 associated with production of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Duklitan, Planchonella duclitan, WHITE NATO / Alternative Medicine [stuartxchange.org]

- 4. Composition and Antimicrobial Activity of Ilex Leaves Water Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Isolation of Rotundic Acid: A Technical Guide

Abstract

Rotundic acid, a pentacyclic triterpenoid, has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-hyperlipidemic effects. This technical guide provides a comprehensive overview of the history of its discovery and isolation, detailing the seminal initial findings and the evolution of extraction and purification methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource of experimental protocols, quantitative data, and the molecular pathways influenced by this promising natural compound.

Introduction

This compound (3β,19α,23-trihydroxy-urs-12-en-28-oic acid) is a naturally occurring pentacyclic triterpenoid belonging to the ursane family. First identified in the mid-20th century, it is primarily found in plants of the Aquifoliaceae family, most notably Ilex rotunda, but has also been isolated from species in the Rubiaceae, Oleaceae, and Sapotaceae families.[1] The growing body of research on this compound has highlighted its potential as a lead compound for the development of novel therapeutics, particularly in oncology. This guide traces the scientific journey from its initial discovery to modern isolation techniques and our current understanding of its mechanism of action.

Historical Perspective: The Discovery of this compound

The first documented isolation and identification of this compound was in 1968 by Oyama, Aoyama, Yamada, Mitsuhashi, and Sugiyama from the seeds of Ilex rotunda. While the full experimental details of this seminal work are not widely available in contemporary databases, this discovery laid the foundation for all subsequent research into the compound's properties and potential applications.

The structural elucidation of natural products in that era typically relied on a combination of chemical degradation, melting point analysis, and early spectroscopic techniques such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy, albeit at much lower field strengths than today's instruments. The determination of the complex stereochemistry of triterpenoids was a significant challenge, often involving meticulous chemical transformations and comparisons with known compounds.

Modern Isolation and Purification Protocols

Contemporary methods for the isolation of this compound have evolved to improve yield, purity, and efficiency. The following protocol, adapted from the work of He et al. (2012), represents a standard modern approach for the extraction and purification of this compound from the bark of Ilex rotunda.[1][2]

Experimental Protocol: Isolation of this compound from Ilex rotunda

3.1.1. Materials and Equipment

-

Dried bark of Ilex rotunda

-

80% Ethanol (EtOH)

-

4% Sodium Hydroxide (NaOH) in 30% EtOH

-

Ethyl acetate (EtOAc)

-

Methanol (MeOH)

-

Deionized water (H₂O)

-

Reflux apparatus

-

Rotary evaporator

-

Separatory funnel

-

Filtration apparatus

-

Recrystallization flasks

-

High-Performance Liquid Chromatography (HPLC) system for purity analysis

3.1.2. Extraction of Total Saponins

-

One kilogram of shade-dried and ground bark of Ilex rotunda is subjected to reflux extraction with 8 liters of 80% ethanol for 3 hours. This process is repeated twice.[1]

-

The combined ethanol extracts are then concentrated under reduced pressure using a rotary evaporator to yield the total saponins.[1]

3.1.3. Hydrolysis and Purification of this compound

-

The obtained total saponins (approximately 100 g) are refluxed with 5 liters of 4% NaOH in 30% ethanol at 100°C for 4 hours.[1]

-

After cooling to room temperature, the mixture is extracted three times with 1 liter of ethyl acetate.[1]

-

The combined organic layers are concentrated under reduced pressure to yield a residue.[1]

-

The residue is then purified by recrystallization from a methanol-water solvent system to yield pure this compound.[1]

Quantitative Data from Isolation Protocol

The following table summarizes the quantitative data from the isolation protocol described above.

| Parameter | Value | Reference |

| Starting Material (dried Ilex rotunda bark) | 1.0 kg | [1] |

| Extraction Solvent (80% EtOH) | 8 L (x2) | [1] |

| Yield of Total Saponins | 100 g | [1] |

| Hydrolysis Reagent (4% NaOH in 30% EtOH) | 5.0 L | [1] |

| Final Yield of Pure this compound | 32.3 g | [1] |

| Purity (by HPLC) | ≥98% | [2] |

Structural Elucidation: From Historical Methods to Modern Spectroscopy

The definitive structure of this compound has been confirmed using a suite of modern spectroscopic techniques. These methods provide unambiguous evidence for the connectivity and stereochemistry of the molecule, a significant advancement from the more indirect methods of the past.

Spectroscopic Data for this compound

The following table presents the characteristic ¹H-NMR and ¹³C-NMR spectral data for this compound, as reported by He et al. (2012).[1]

| ¹H-NMR (DMSO-d₆, 400 MHz) | ¹³C-NMR (DMSO-d₆, 100 MHz) |

| Chemical Shift (δ, ppm) | Assignment |

| 5.50 (1H, m) | H-12 |

| 4.84 (1H, m) | H-3 |

| 4.07 (1H, m) | H-23a |

| 3.60 (1H, d, J = 10.3 Hz) | H-23b |

| 2.97 (1H, br s) | H-18 |

| ... | ... |

Note: The full spectral data includes numerous other signals that have been omitted for brevity but are essential for complete structural assignment.

Mechanism of Action: Modulation of Signaling Pathways

Recent research has begun to unravel the molecular mechanisms underlying the biological activities of this compound. A significant body of evidence points to its role as a modulator of key cellular signaling pathways, particularly the AKT/mTOR and MAPK pathways, which are often dysregulated in cancer.

Inhibition of the AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. This compound has been shown to inhibit this pathway, leading to apoptosis in cancer cells.

Caption: this compound inhibits the AKT/mTOR signaling pathway.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route that regulates a wide range of cellular processes, including proliferation, differentiation, and stress responses. This compound has been observed to modulate this pathway, contributing to its anti-cancer effects.

Caption: this compound modulates the MAPK signaling pathway.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the isolation and purification of this compound.

Caption: Workflow for the isolation of this compound.

Conclusion and Future Directions

From its initial discovery in 1968 to the present day, this compound has emerged as a compelling natural product with significant therapeutic potential. The development of refined isolation and purification protocols has made this compound more accessible for research and preclinical studies. Our understanding of its mechanism of action, particularly its ability to modulate the AKT/mTOR and MAPK signaling pathways, provides a strong rationale for its further investigation as an anti-cancer agent.

Future research should focus on several key areas. Firstly, the total synthesis of this compound and its analogues could provide a more sustainable source and allow for the generation of novel derivatives with improved pharmacological properties. Secondly, further elucidation of its molecular targets and signaling interactions will be crucial for a comprehensive understanding of its therapeutic effects and potential side effects. Finally, well-designed in vivo studies and clinical trials are necessary to translate the promising preclinical findings into tangible benefits for patients. The journey of this compound from a newly discovered natural product to a potential therapeutic agent is a testament to the ongoing importance of natural product research in modern drug discovery.

References

Physicochemical Properties of Rotundic Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the core physicochemical properties of Rotundic Acid, a naturally occurring pentacyclic triterpenoid of the ursane type.[1] Aimed at researchers, scientists, and professionals in drug development, this document compiles essential data, outlines detailed experimental protocols, and visualizes key biological pathways and research workflows to facilitate further investigation into this promising compound.

Core Physicochemical Characteristics

This compound, derived from plants such as those in the Ilex genus, has garnered significant interest for its wide range of pharmacological activities, including anti-inflammatory and anticancer effects.[2][3] A thorough understanding of its physicochemical properties is fundamental for its application in research and development.

Data Summary

The quantitative physicochemical data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source / Method |

| Molecular Formula | C₃₀H₄₈O₅ | PubChem |

| Molecular Weight | 488.70 g/mol | PubChem[4] |

| Melting Point | 272-274 °C | ChemSrc |

| Solubility (DMSO) | 98 mg/mL (200.53 mM) | Selleck Chemicals |

| logP (Octanol/Water) | 5.3 (Calculated) | PubChem (XLogP3)[4] |

| pKa (Carboxylic Acid) | Estimated ~4.5-5.0 | (Estimated based on similar triterpenoid structures) |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. The following sections describe standard protocols for determining the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid compound is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Methodology: Capillary Method

-

Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm. The tube is then tapped to ensure the sample is compact.[2][5]

-

Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp) is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

For an unknown sample, a rapid heating rate (10-20 °C/min) is used to determine an approximate melting range.[2]

-

For a precise measurement, a new sample is heated to about 20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C/min.[2]

-

The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[2]

-

Solubility Determination

Solubility is a key parameter influencing a compound's bioavailability and formulation.

Methodology: High-Performance Liquid Chromatography (HPLC)

-

Standard Curve Preparation: A series of standard solutions of this compound of known concentrations are prepared in a suitable solvent (e.g., DMSO or methanol). These are injected into the HPLC system to generate a standard curve of peak area versus concentration.[6]

-

Sample Preparation (Shake-Flask Method):

-

An excess amount of this compound is added to a known volume of the test solvent (e.g., water, ethanol, PBS) in a sealed vial.

-

The mixture is agitated in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered (e.g., using a 0.45 µm filter) or centrifuged to remove undissolved solid.[7]

-

-

HPLC Analysis:

-

The clear supernatant is appropriately diluted and injected into the HPLC system.

-

Typical HPLC Conditions for Triterpenoids:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

-

Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and water, often with a small amount of acid (e.g., 0.1% formic acid) to ensure protonation of the carboxylic acid group.[8]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at a wavelength where this compound absorbs (e.g., ~210 nm).

-

Injection Volume: 10-20 µL.

-

-

-

Quantification: The concentration of this compound in the saturated solution is determined by comparing its peak area to the standard curve. This concentration represents the solubility of the compound in the tested solvent.[6]

Signaling Pathways Modulated by this compound

This compound exerts its anticancer effects by modulating key signaling pathways that regulate cell growth, proliferation, and survival. Research has primarily implicated the PI3K/AKT/mTOR and MAPK pathways in its mechanism of action.

Caption: this compound inhibits the pro-survival PI3K/AKT/mTOR and MAPK signaling pathways, leading to decreased cell proliferation and induction of apoptosis.

Experimental Workflow for In Vitro Anticancer Activity Assessment

A systematic workflow is essential for evaluating the anticancer potential of a compound like this compound. The following diagram outlines a typical experimental progression from initial cytotoxicity screening to mechanistic studies.

Caption: A standard workflow for assessing the in vitro anticancer activity of this compound, from initial screening to mechanistic elucidation.

Detailed Steps for the In Vitro Workflow

-

Cell Culture and Treatment: Human cancer cell lines are cultured under standard conditions (e.g., 37 °C, 5% CO₂). Cells are then treated with various concentrations of this compound for specific time periods (e.g., 24, 48, 72 hours).[9]

-

MTT Assay for Cytotoxicity:

-

After treatment, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

-

The formazan is solubilized, and the absorbance is measured using a microplate reader (typically at 570 nm).

-

Cell viability is calculated as a percentage relative to untreated control cells. The IC₅₀ (half-maximal inhibitory concentration) is determined from the dose-response curve.[10]

-

-

Cell Cycle Analysis:

-

Cells are treated with this compound (e.g., at its IC₅₀ concentration).

-

After incubation, cells are harvested, fixed (e.g., in 70% ethanol), and stained with a DNA-intercalating dye like Propidium Iodide (PI).

-

The DNA content of individual cells is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

-

Western Blot Analysis:

-

Cells are treated with this compound, and total protein is extracted.

-

Proteins are separated by size using SDS-PAGE and transferred to a membrane.

-

The membrane is incubated with primary antibodies specific to target proteins (e.g., p-AKT, AKT, p-mTOR, mTOR) followed by secondary antibodies.

-

Protein bands are visualized to determine changes in protein expression and phosphorylation levels, indicating pathway activation or inhibition.

-

This guide provides a foundational resource for researchers working with this compound. The compiled data and detailed protocols are intended to streamline experimental design and contribute to the continued exploration of this compound's therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. Synthesis, Characterization and Cytotoxicity of New this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. athabascau.ca [athabascau.ca]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pharmaguru.co [pharmaguru.co]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | this compound Induces DNA Damage and Cell Death in Hepatocellular Carcinoma Through AKT/mTOR and MAPK Pathways [frontiersin.org]

- 10. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Molecular Structure and Stereochemistry of Rotundic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rotundic acid, a naturally occurring pentacyclic triterpenoid, has garnered significant interest within the scientific community for its diverse pharmacological activities, most notably its anti-tumor properties. Found predominantly in plants of the Ilex genus, such as Ilex rotunda, this complex molecule presents a fascinating case study in natural product chemistry. This technical guide provides a comprehensive overview of the molecular structure and stereochemistry of this compound, supported by experimental data and methodologies.

Molecular Structure

This compound is a ursane-type triterpenoid with the chemical formula C₃₀H₄₈O₅. Its structure is characterized by a pentacyclic framework, a carboxylic acid group at position C-28, and hydroxyl groups at positions C-3, C-19, and C-23. The systematic IUPAC name for this compound is (3β,19α,23)-3,19,23-trihydroxy-urs-12-en-28-oic acid.

The stereochemistry of this compound is complex, featuring multiple chiral centers that define its three-dimensional conformation and, consequently, its biological activity. The specific stereochemical configuration is designated in its full IUPAC name: (1R,2R,4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-1,10-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid[1].

Key Functional Groups:

-

Carboxylic Acid (-COOH): Located at the C-28 position, this group is crucial for the molecule's acidic nature and provides a key site for chemical modification to produce derivatives with potentially enhanced therapeutic properties.

-

Hydroxyl Groups (-OH): The presence of hydroxyl groups at C-3, C-19, and C-23 contributes to the molecule's polarity and its ability to form hydrogen bonds, influencing its solubility and interactions with biological targets.

-

Alkene Group (C=C): A double bond is present between C-12 and C-13 within the pentacyclic structure.

Data Presentation

Table 1: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Observations | Reference |

| Mass Spectrometry (MS) | The ESI-MS spectrum shows a protonated molecular ion peak [M+H]⁺ at m/z 489.4, confirming the molecular weight of 488.7 g/mol .[2] | [2] |

| Infrared (IR) Spectroscopy | IR spectra of this compound derivatives confirm the presence of key functional groups through characteristic absorption bands. | [2][3] |

Due to the lack of publicly available, detailed 1H and 13C NMR data specifically for this compound in tabular format within the searched literature, a representative table cannot be provided at this time. However, it is standard practice in the field to use a combination of 1D and 2D NMR techniques (COSY, HSQC, HMBC) for the complete assignment of proton and carbon signals in complex natural products like triterpenoids.

Experimental Protocols

Isolation and Purification of this compound from Ilex rotunda

A common method for the isolation and purification of this compound from the bark of Ilex rotunda involves several key steps as described in the literature[2]:

-

Extraction: The dried and ground bark of Ilex rotunda is subjected to refluxing with 80% ethanol. This process is typically repeated multiple times to ensure exhaustive extraction of the plant material.

-

Concentration: The resulting ethanol extract is then concentrated under vacuum to remove the solvent, yielding a crude total saponins fraction.

-

Hydrolysis: The crude saponin fraction is hydrolyzed to cleave off sugar moieties. This is achieved by refluxing with 4% sodium hydroxide in 30% ethanol.

-

Purification: The hydrolyzed mixture is cooled and then extracted with an organic solvent such as ethyl acetate. The combined organic layers are concentrated, and the resulting residue is purified by recrystallization, often from a methanol-water mixture, to yield pure this compound. The purity is typically assessed by High-Performance Liquid Chromatography (HPLC)[2].

Structural Elucidation by NMR Spectroscopy

The definitive structural elucidation of this compound and its derivatives relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. While a detailed protocol for this compound itself is not available, a general workflow for the structural analysis of triterpenoids using NMR is as follows:

-

Sample Preparation: A pure sample of the compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or pyridine-d₅).

-

1D NMR Spectroscopy:

-

¹H NMR: Provides information on the number and types of protons, their chemical environments, and their coupling patterns (multiplicity).

-

¹³C NMR: Reveals the number of unique carbon atoms and their chemical environments (e.g., carbonyl, olefinic, aliphatic).

-

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, helping to establish connectivity between adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of protons to their corresponding carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the carbon skeleton and determining the placement of functional groups.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

-

Signaling Pathways Modulated by this compound

This compound has been shown to exert its anti-tumor effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The two primary pathways identified are the AKT/mTOR and MAPK pathways[4][5][6].

AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth and survival. This compound has been observed to inhibit this pathway, leading to decreased cancer cell proliferation and survival.

Caption: this compound's inhibition of the AKT/mTOR signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. This compound's modulation of this pathway contributes to its anti-cancer effects.

Caption: Modulation of the MAPK signaling pathway by this compound.

Experimental Workflow for Signaling Pathway Analysis

The investigation of this compound's effect on these signaling pathways typically involves the following experimental workflow:

Caption: Workflow for analyzing the effects of this compound on signaling pathways.

Conclusion

This compound stands as a promising natural product with significant therapeutic potential. Its complex molecular structure and stereochemistry are fundamental to its biological activity. While detailed crystallographic data remains to be fully elucidated and published in accessible formats, spectroscopic methods provide a robust framework for its structural characterization. Further research into its mechanism of action, particularly its modulation of the AKT/mTOR and MAPK signaling pathways, will be crucial for its development as a potential therapeutic agent. This guide provides a foundational understanding for researchers and professionals engaged in the exploration and application of this intriguing natural compound.

References

- 1. This compound | C30H48O5 | CID 12315075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization and Cytotoxicity of New this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | this compound Induces DNA Damage and Cell Death in Hepatocellular Carcinoma Through AKT/mTOR and MAPK Pathways [frontiersin.org]

- 5. This compound Induces DNA Damage and Cell Death in Hepatocellular Carcinoma Through AKT/mTOR and MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Induces DNA Damage and Cell Death in Hepatocellular Carcinoma Through AKT/mTOR and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Anti-Inflammatory Potential of Rotundic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rotundic Acid, a naturally occurring pentacyclic triterpenoid, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the anti-inflammatory properties of this compound, focusing on its molecular mechanisms of action. This document summarizes the current understanding of how this compound modulates key inflammatory signaling pathways, including NF-κB, MAPK, and PI3K/Akt. Furthermore, it details its inhibitory effects on the expression and function of pro-inflammatory enzymes and cytokines. This guide also provides comprehensive experimental protocols for key in vitro and in vivo assays relevant to the study of anti-inflammatory agents, and presents the available data in a structured format to facilitate further research and development of this compound as a potential therapeutic agent.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune response, chronic inflammation is implicated in the pathogenesis of a wide range of debilitating diseases, including arthritis, inflammatory bowel disease, neurodegenerative disorders, and cancer. The search for novel and effective anti-inflammatory agents with favorable safety profiles remains a significant endeavor in pharmaceutical research.

This compound, a triterpenoid saponin isolated from various medicinal plants, has demonstrated a spectrum of biological activities, including anticancer and cardioprotective effects.[1] Emerging evidence strongly suggests that this compound possesses potent anti-inflammatory properties, positioning it as a promising candidate for the development of new anti-inflammatory therapies. This technical guide aims to provide a comprehensive overview of the anti-inflammatory mechanisms of this compound, supported by available scientific literature.

Mechanisms of Anti-Inflammatory Action

This compound exerts its anti-inflammatory effects through the modulation of multiple signaling pathways and the inhibition of key inflammatory mediators.

Inhibition of Pro-inflammatory Enzymes

This compound has been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes involved in the inflammatory cascade.[2]

-

iNOS: Overproduction of nitric oxide (NO) by iNOS contributes to vasodilation, increased vascular permeability, and cytotoxicity during inflammation.

-

COX-2: This enzyme is responsible for the synthesis of prostaglandins, which are potent mediators of pain, fever, and inflammation.

Modulation of Key Signaling Pathways

This compound's anti-inflammatory activity is attributed to its ability to interfere with major pro-inflammatory signaling cascades.

-

NF-κB (Nuclear Factor-kappa B) Signaling Pathway: The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. This compound has been reported to inhibit the activation of NF-κB, thereby downregulating the expression of numerous pro-inflammatory genes, including those encoding cytokines and adhesion molecules.[2]

-

MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway: The MAPK family of kinases (including ERK, JNK, and p38) plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. This compound has been observed to modulate MAPK signaling, contributing to its anti-inflammatory effects.[1][2]

-

PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B) Signaling Pathway: The PI3K/Akt pathway is involved in cell survival, proliferation, and inflammation. Inhibition of this pathway by this compound has been implicated in its pharmacological activities.[2]

Regulation of Pro-inflammatory Cytokines

This compound has been demonstrated to reduce the production of several key pro-inflammatory cytokines, including:

These cytokines are pivotal in orchestrating the inflammatory response and are validated therapeutic targets for many inflammatory diseases.

Data Presentation

While extensive research has highlighted the qualitative anti-inflammatory mechanisms of this compound, specific quantitative data, such as IC50 values for the inhibition of inflammatory mediators, remains to be fully elucidated in publicly available literature. The following tables summarize the known effects of this compound and provide context with data from other relevant compounds in standard anti-inflammatory assays.

Table 1: In Vitro Anti-inflammatory Effects of this compound

| Target | Effect of this compound | Cell Line/System | Quantitative Data (this compound) | Reference Compound Data (for context) |

| Nitric Oxide (NO) Production | Inhibition | LPS-stimulated RAW 264.7 macrophages | Not available | Icariside E4 IC50: Not specified, significant inhibition |

| iNOS Expression | Inhibition | LPS-stimulated RAW 264.7 macrophages | Not available | - |

| COX-2 Expression | Inhibition | LPS-stimulated RAW 264.7 macrophages | Not available | - |

| TNF-α Production | Inhibition | In vivo (T2D rat model) | Not available | - |

| IL-6 Production | Inhibition | In vivo (T2D rat model) | Not available | - |

| NF-κB Activation | Inhibition | Various cell lines | Not available | - |

| MAPK (p38, ERK) Phosphorylation | Modulation | HepG2 cells | Concentration-dependent effects observed | - |

| PI3K/Akt Phosphorylation | Inhibition | HepG2 cells | Concentration-dependent reduction | - |

Table 2: In Vivo Anti-inflammatory Effects of this compound

| Model | Species | Effect of this compound | Dose Range | Quantitative Data (this compound) | Reference Compound Data (for context) |

| Carrageenan-Induced Paw Edema | Rat/Mouse | Reduction of edema | Not specified | Not available | Ellagic Acid (1-30 mg/kg): Dose-dependent edema reduction |

| Xylene-Induced Ear Edema | Mouse | Inhibition of edema | Not specified | Pretreatment was effective | - |

| LPS-Induced Acute Lung Injury | Mouse | Protective effect | Not specified | Not available | - |

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the anti-inflammatory properties of compounds like this compound.

In Vitro Assay: Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

Objective: To determine the ability of a test compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in cultured macrophages stimulated with lipopolysaccharide (LPS).

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and incubate overnight to allow for cell attachment.

-

Compound Treatment: The following day, remove the culture medium and replace it with fresh medium containing various concentrations of the test compound. A vehicle control (solvent only) should be included. Incubate for 1-2 hours.

-

LPS Stimulation: Add LPS to each well to a final concentration of 10-100 ng/mL to induce an inflammatory response. A negative control group (no LPS) should also be included.

-

Incubation: Incubate the plate for 24 hours.

-

Nitrite Measurement (Griess Assay):

-

Transfer 50-100 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add an equal volume of Griess Reagent (mix equal parts of Solution A and Solution B immediately before use) to each well.

-

Incubate at room temperature for 10-15 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the nitrite concentration in each sample from the standard curve.

-

Determine the percentage inhibition of NO production by the test compound compared to the LPS-stimulated control.

-

If a dose-response is observed, calculate the IC50 value (the concentration of the compound that inhibits 50% of NO production).

-

In Vivo Assay: Carrageenan-Induced Paw Edema in Rodents

Objective: To evaluate the in vivo anti-inflammatory activity of a test compound by measuring its ability to reduce paw edema induced by carrageenan injection in rats or mice.

Materials:

-

Wistar rats or Swiss albino mice

-

Carrageenan (1% w/v in sterile saline)

-

Test compound (this compound)

-

Vehicle control

-

Positive control (e.g., Indomethacin or Diclofenac sodium)

-

Pletysmometer or digital calipers

-

Syringes and needles

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Grouping: Divide the animals into groups (n=6-8 per group): Vehicle control, positive control, and test compound groups (at least 2-3 different doses).

-

Compound Administration: Administer the test compound, vehicle, or positive control orally (p.o.) or intraperitoneally (i.p.) at a specified time (e.g., 30-60 minutes) before carrageenan injection.

-

Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer or calipers.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis:

-

Calculate the paw edema volume at each time point by subtracting the initial paw volume from the post-carrageenan injection paw volume.

-

Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the following formula:

-

% Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100

-

-

Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

-

Western Blot Analysis for MAPK and NF-κB Pathway Proteins

Objective: To investigate the effect of a test compound on the activation (phosphorylation) of key proteins in the MAPK and NF-κB signaling pathways.

Materials:

-

Cell line of interest (e.g., RAW 264.7 macrophages)

-

Test compound (this compound)

-

Stimulant (e.g., LPS or TNF-α)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-phospho-ERK, anti-ERK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed and treat cells with the test compound and/or stimulant as described in the in vitro assay protocol.

-

Protein Extraction: Lyse the cells with RIPA buffer and collect the total protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add the chemiluminescent substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the phosphorylated protein to the total protein or a loading control (e.g., β-actin).

-

Compare the levels of protein phosphorylation between different treatment groups.

-

Mandatory Visualizations

References

Rotundic Acid: A Potential New Frontier in Cardiovascular Disease Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The global burden of cardiovascular disease (CVD) necessitates the exploration of novel therapeutic agents. Rotundic acid, a naturally occurring pentacyclic triterpenoid, has demonstrated promising anti-inflammatory and signaling modulatory properties in various biological contexts. While direct research into its cardioprotective effects is in its nascent stages, existing evidence suggests a strong potential for its application in mitigating cardiovascular pathologies. This technical guide provides a comprehensive overview of the current understanding of this compound, its known bioactivities relevant to cardiovascular health, and proposed mechanisms of action. Furthermore, it outlines detailed experimental protocols for future in-depth investigation.

Known Bioactivities of this compound with Cardiovascular Relevance

This compound's potential in cardiovascular disease research stems primarily from its documented anti-inflammatory effects and its ability to modulate key signaling pathways implicated in cardiac and vascular pathologies.

Anti-inflammatory Properties

Chronic inflammation is a cornerstone of the initiation and progression of atherosclerosis and plays a significant role in the pathophysiology of myocardial infarction and heart failure. This compound has been shown to exert anti-inflammatory effects, which could be beneficial in a cardiovascular context.

A study investigating the anti-diabetic effects of this compound in mice provided evidence of its ability to reduce inflammatory markers in cardiac and renal tissues. While this study was not primarily focused on cardiovascular disease, the findings are highly relevant.

Table 1: Effect of this compound on Cardiac and Renal Inflammatory Cytokine Levels in Diabetic Mice

| Cytokine | Organ | Treatment Group (0.1% this compound) | Percentage Reduction vs. Diabetic Control |

| IL-1β | Heart | Statistically significant decrease | Data not quantified as percentage |

| IL-6 | Heart | Statistically significant decrease | Data not quantified as percentage |

| TNF-α | Heart | Statistically significant decrease | Data not quantified as percentage |

| MCP-1 | Heart | Statistically significant decrease | Data not quantified as percentage |

| IL-1β | Kidney | Statistically significant decrease | Data not quantified as percentage |

| IL-6 | Kidney | Statistically significant decrease | Data not quantified as percentage |

| TNF-α | Kidney | Statistically significant decrease | Data not quantified as percentage |

| MCP-1 | Kidney | Statistically significant decrease | Data not quantified as percentage |

Data synthesized from a study on the anti-diabetic effects of Madecassic Acid and this compound. The study reported a significant decrease in the levels of these inflammatory factors with 0.1% this compound intake, but did not provide specific quantitative percentage reductions.

Modulation of Key Signaling Pathways

This compound has been identified as a modulator of the AKT/mTOR and MAPK signaling pathways. These pathways are crucial regulators of cell growth, proliferation, apoptosis, and inflammation, and their dysregulation is a hallmark of many cardiovascular diseases.

-

AKT/mTOR Pathway: This pathway is central to the regulation of cell growth and is implicated in pathological cardiac hypertrophy.[1][2][3][4] Inhibition of this pathway could potentially mitigate the development of an enlarged and dysfunctional heart muscle.

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a key player in the inflammatory response and cellular stress.[5][6][7][8] Its activation in endothelial cells, smooth muscle cells, and macrophages contributes to the development of atherosclerotic plaques.[5][6] By modulating this pathway, this compound could potentially interfere with the progression of atherosclerosis.

Proposed Mechanisms of Action in Cardiovascular Disease

Based on its known anti-inflammatory and signaling modulatory properties, several potential mechanisms for the cardioprotective effects of this compound can be proposed. These include the inhibition of inflammatory cytokine production within atherosclerotic plaques, reduction of endothelial cell activation and monocyte adhesion, and the prevention of pathological cardiac remodeling.

Proposed signaling pathways of this compound in CVD.

Proposed Experimental Protocols for Future Research

To validate the therapeutic potential of this compound in cardiovascular disease, rigorous preclinical studies are essential. The following are detailed, hypothetical experimental protocols for in vivo and in vitro investigations.

In Vivo Study: Effect of this compound on Atherosclerosis in Apolipoprotein E-deficient (ApoE-/-) Mice

This protocol is designed to assess the impact of this compound on the development and progression of atherosclerotic plaques in a well-established animal model.[9][10][11][12][13][14]

1. Animal Model and Diet:

-

Animals: Male ApoE-/- mice on a C57BL/6J background, 8 weeks of age.

-

Housing: Standardized conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Diet: Western-type diet (21% fat, 0.15% cholesterol) to induce atherosclerosis.

2. Experimental Groups (n=15 per group):

-

Group 1 (Control): ApoE-/- mice on a standard chow diet.

-

Group 2 (Vehicle): ApoE-/- mice on a Western diet receiving daily oral gavage of the vehicle (e.g., 0.5% carboxymethylcellulose).

-

Group 3 (this compound - Low Dose): ApoE-/- mice on a Western diet receiving a daily oral gavage of this compound (e.g., 10 mg/kg body weight).

-

Group 4 (this compound - High Dose): ApoE-/- mice on a Western diet receiving a daily oral gavage of this compound (e.g., 50 mg/kg body weight).

-

Group 5 (Positive Control): ApoE-/- mice on a Western diet receiving a daily oral gavage of a known anti-atherosclerotic agent (e.g., Atorvastatin, 10 mg/kg).

3. Treatment Period: 12 weeks.

4. Outcome Measures:

-

Lipid Profile: At baseline and at the end of the study, blood will be collected via retro-orbital sinus puncture for the analysis of total cholesterol, triglycerides, LDL-C, and HDL-C using enzymatic colorimetric assays.

-

Atherosclerotic Plaque Analysis:

-

At the end of the 12-week treatment period, mice will be euthanized, and the aortas will be perfused with PBS and then 4% paraformaldehyde.

-

The entire aorta will be dissected, opened longitudinally, and stained with Oil Red O to quantify the total plaque area using image analysis software (e.g., ImageJ).

-

The aortic root will be embedded in OCT compound, and serial cryosections will be prepared. Sections will be stained with Hematoxylin and Eosin (H&E) for general morphology, Masson's trichrome for collagen content (fibrous cap thickness), and antibodies against CD68 (macrophage infiltration) and α-smooth muscle actin (smooth muscle cell content).

-

-

Inflammatory Marker Analysis:

-

Aortic tissue will be homogenized for protein extraction, and the levels of inflammatory cytokines (e.g., TNF-α, IL-6, MCP-1) will be quantified using ELISA.

-

Gene expression of these markers will be assessed by qRT-PCR.

-

-

Signaling Pathway Analysis: Western blot analysis will be performed on aortic tissue homogenates to assess the phosphorylation status of key proteins in the AKT/mTOR and MAPK pathways (e.g., p-AKT, p-mTOR, p-ERK, p-p38).

5. Statistical Analysis: Data will be presented as mean ± SEM. Statistical significance between groups will be determined using one-way ANOVA followed by a post-hoc test (e.g., Tukey's or Dunnett's). A p-value of <0.05 will be considered statistically significant.

In vivo experimental workflow for this compound.

In Vitro Study: Effect of this compound on TNF-α-induced Endothelial Cell Inflammation

This protocol aims to investigate the direct anti-inflammatory effects of this compound on endothelial cells, a key cell type in the pathogenesis of atherosclerosis.[15][16][17][18]

1. Cell Culture:

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

-

Culture Conditions: Cells will be cultured in Endothelial Growth Medium-2 (EGM-2) supplemented with growth factors, at 37°C in a humidified atmosphere of 5% CO2. Experiments will be conducted with cells between passages 3 and 6.

2. Experimental Setup:

-

HUVECs will be seeded in 6-well plates and grown to confluence.

-

Cells will be pre-treated with various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 2 hours.

-

Following pre-treatment, cells will be stimulated with recombinant human TNF-α (10 ng/mL) for 6 hours to induce an inflammatory response.

3. Outcome Measures:

-

Monocyte Adhesion Assay:

-

Following treatment, HUVECs will be co-cultured with fluorescently labeled monocytes (e.g., U937 cells) for 30 minutes.

-

Non-adherent monocytes will be washed away, and the number of adherent monocytes will be quantified by fluorescence microscopy or a plate reader.

-

-

Expression of Adhesion Molecules:

-

The expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1) on the surface of HUVECs will be measured by flow cytometry.

-

Total protein levels of VCAM-1 and ICAM-1 will be assessed by Western blot.

-

-

Inflammatory Cytokine Secretion: The concentration of pro-inflammatory cytokines (e.g., IL-6, MCP-1) in the cell culture supernatant will be measured by ELISA.

-

NF-κB Signaling Pathway Analysis:

-

Nuclear extracts will be prepared from treated HUVECs, and the activation of NF-κB will be assessed by measuring the nuclear translocation of the p65 subunit using Western blot or an NF-κB p65 transcription factor assay.

-

The phosphorylation of IκBα will be measured in whole-cell lysates by Western blot.

-

4. Statistical Analysis: Data will be presented as mean ± SD from at least three independent experiments. Statistical significance will be determined using one-way ANOVA with a suitable post-hoc test. A p-value < 0.05 will be considered significant.

Conclusion and Future Directions

While direct evidence is currently limited, the known anti-inflammatory properties and the ability of this compound to modulate the AKT/mTOR and MAPK signaling pathways provide a strong rationale for its investigation as a potential therapeutic agent for cardiovascular diseases. The proposed experimental protocols offer a roadmap for future research to elucidate its efficacy and mechanisms of action in preclinical models of atherosclerosis and endothelial dysfunction. Further studies are warranted to explore its effects on other cardiovascular pathologies such as myocardial infarction, cardiac hypertrophy, and heart failure. A thorough investigation into the pharmacokinetics, pharmacodynamics, and safety profile of this compound will also be crucial for its potential translation into a clinical setting. The exploration of this natural compound could open up new avenues for the development of novel and effective therapies for the prevention and treatment of cardiovascular disease.

References

- 1. The mTOR Signaling Pathway: Key Regulator and Therapeutic Target for Heart Disease [mdpi.com]

- 2. [PDF] The mTOR Signaling Pathway: Key Regulator and Therapeutic Target for Heart Disease | Semantic Scholar [semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. Cardiovascular Disease and mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of the MAPK Signaling Pathway in Cardiovascular Disease: Pathophysiological Mechanisms and Clinical Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. MAPK Signaling in Cardiovascular Health and Disease: Molecular Mechanisms and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubcompare.ai [pubcompare.ai]

- 10. Research methods for animal models of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. vb.bioscientifica.com [vb.bioscientifica.com]

- 12. Atherogenesis in Apoe−/− and Ldlr−/− Mice with a Genetically Resistant Background - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Practical Approach to Using Mice in Atherosclerosis Research - PMC [pmc.ncbi.nlm.nih.gov]

- 14. BSN723T Prevents Atherosclerosis and Weight Gain in ApoE Knockout Mice Fed a Western Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Screening Assays to Characterize Novel Endothelial Regulators Involved in the Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. youtube.com [youtube.com]

- 18. Linking In Vitro Models of Endothelial Dysfunction with Cell Senescence - PMC [pmc.ncbi.nlm.nih.gov]

In vitro anticancer effects of Rotundic Acid

An In-Depth Technical Guide to the In Vitro Anticancer Effects of Rotundic Acid

Introduction

This compound (RA) is a naturally occurring pentacyclic triterpenoid compound isolated from various plants, including the bark of Ilex rotunda.[1][2] It has garnered significant interest in oncological research due to its demonstrated pharmacological activities, including anti-inflammatory and cardioprotective properties.[1][3] Emerging evidence highlights the potent in vitro anticancer efficacy of RA across a spectrum of cancer cell lines. This technical guide provides a comprehensive overview of the cytotoxic and antiproliferative mechanisms of this compound, its impact on key cellular signaling pathways, and detailed protocols for the experimental validation of these effects. The primary audience for this document includes researchers, scientists, and professionals in the field of drug development.

Cytotoxicity and Antiproliferative Activity

This compound exhibits significant dose- and time-dependent cytotoxic effects against various human cancer cell lines. The primary method for quantifying this antiproliferative activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of viable cells.[1][3] The half-maximal inhibitory concentration (IC50), a key metric of a compound's potency, has been determined for RA in several cancer types.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HepG2 | Hepatocellular Carcinoma | Not explicitly stated, but effective | [1][2][4] |

| SMMC-7721 | Hepatocellular Carcinoma | Not explicitly stated, but effective | [1] |

| HeLa | Cervical Cancer | >10 µM (Parent compound) | [2][4] |

| A375 | Melanoma | >10 µM (Parent compound) | [2] |

| SPC-A1 | Lung Adenocarcinoma | >10 µM (Parent compound) | [2] |

| NCI-H446 | Small Cell Lung Cancer | >10 µM (Parent compound) | [2] |

| OE33 | Esophageal Squamous Cancer | Effective at 4-16 µM | [5] |

| A549 | Non-small-cell Lung Cancer | Effective at 4-16 µM | [5] |

| Cas3-MCF-7 | Breast Adenocarcinoma | Dose-dependent inhibition | [6][7] |

| HT29 | Colorectal Adenocarcinoma | 21.8 µM | [8] |

| MCF-7 | Breast Adenocarcinoma | 9.5 µM | [8] |

Note: Some studies focus on the efficacy of RA derivatives, which can exhibit lower IC50 values than the parent compound.[2][4]

Core Anticancer Mechanisms

This compound exerts its anticancer effects through a multi-targeted approach, primarily by inducing programmed cell death (apoptosis) and halting the cell division cycle.

Induction of Apoptosis

RA is a potent inducer of apoptosis in cancer cells.[9] This is achieved through the modulation of key regulatory proteins in the intrinsic (mitochondrial) and other apoptotic pathways.

-

Bcl-2 Family Proteins : RA treatment leads to a decreased expression of the anti-apoptotic protein Bcl-2 and an increased expression of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio is a critical event that compromises mitochondrial membrane potential.[1][5]

-

Caspase Activation : The altered mitochondrial permeability triggers the release of cytochrome c, which in turn activates the caspase cascade.[5] RA has been shown to upregulate the expression and cleavage of initiator caspase-9 and executioner caspase-3.[1][5]

-

PARP Cleavage : Activated caspase-3 subsequently cleaves Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1]

-

p53 Pathway : In breast cancer cells, RA-induced apoptosis is mediated through the activation of the p53 tumor suppressor pathway.[6][7]

Induction of Cell Cycle Arrest

RA disrupts the normal progression of the cell cycle, preventing cancer cells from dividing. Flow cytometry analysis has revealed that RA can induce cell cycle arrest at different phases depending on the cell type.

-

S-Phase Arrest : In HepG2 hepatocellular carcinoma cells, RA treatment causes a significant accumulation of cells in the S-phase of the cell cycle.[1][10]

-

G0/G1 Phase Arrest : In other contexts, derivatives of RA have been shown to induce G0/G1 cell cycle arrest, for instance in HepG2 cells.[4]

This arrest is often mediated by the p53-p21 axis, where p53 activation transcriptionally upregulates p21, a cyclin-dependent kinase inhibitor that halts cell cycle progression.[11]

Modulation of Oncogenic Signaling Pathways

The anticancer effects of this compound are underpinned by its ability to interfere with critical intracellular signaling pathways that regulate cell survival, proliferation, and angiogenesis.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a major pro-survival signaling cascade frequently hyperactivated in cancer.[10] RA effectively inhibits this pathway by reducing the phosphorylation levels of key components, including AKT and mTOR, in a concentration-dependent manner.[1][3] This inhibition suppresses downstream signals that promote cell growth and survival.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling route involved in cell proliferation and survival. RA treatment modulates this pathway, leading to a decrease in the expression of p44/42 MAPK (ERK1/2) while increasing the phosphorylation of p38 MAPK, which is often associated with stress responses and apoptosis.[1]

Inhibition of Angiogenesis and Metastasis

Beyond inducing cell death, this compound also inhibits other key processes in cancer progression.

-

Anti-Angiogenesis : RA demonstrates anti-angiogenic properties by inhibiting endothelial cell tube formation and downregulating the secretion of Vascular Endothelial Growth Factor (VEGF).[1][10] This effect is partly due to its suppression of the AKT/mTOR pathway.[1]

-

Anti-Migration and Invasion : RA successfully inhibits the migration and invasion of hepatocellular carcinoma cells, critical steps in metastasis. This is associated with a reduction in the activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9.[1][10]

Detailed Experimental Protocols

The following sections provide standardized methodologies for key in vitro assays used to characterize the anticancer effects of this compound.

MTT Assay for Cell Viability

This colorimetric assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases, which reduce MTT to a purple formazan product.[12][13]

-

Cell Seeding : Plate cells (e.g., HepG2, A549) in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment : Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of RA. Include vehicle-only wells as a control.

-

Incubation : Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

-

MTT Addition : Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.

-

Formazan Formation : Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization : Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[12][13]

-

Absorbance Reading : Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Annexin V-FITC/PI Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15]

-

Cell Culture and Treatment : Seed cells (e.g., 1 x 10⁶ cells) in a culture flask and treat with desired concentrations of this compound for a specified duration (e.g., 24 or 48 hours).[16]

-

Cell Harvesting : Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin to detach them. Combine all cells from each sample.[16]

-

Washing : Wash the collected cells twice with cold 1X PBS by centrifugation (e.g., 670 x g for 5 minutes).[16]

-

Resuspension : Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[17]

-

Staining : Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[17]

-

Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]

-

Analysis : Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[18]

-

Gating and Quantification : Use unstained, Annexin V-only, and PI-only controls to set the quadrants. Quantify the percentage of cells in each population:

-

Viable cells (Annexin V- / PI-).

-

Early apoptotic cells (Annexin V+ / PI-).

-

Late apoptotic/necrotic cells (Annexin V+ / PI+).

-

Necrotic cells (Annexin V- / PI+).

-

Western Blot Analysis for Protein Expression

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the pathways modulated by this compound.[1][5]

-

Cell Lysis : After treatment with RA, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

SDS-PAGE : Denature equal amounts of protein (e.g., 40 µg) from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[5]

-

Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking : Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation : Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-AKT, total AKT, Bax, Bcl-2, cleaved Caspase-3, GAPDH) overnight at 4°C.

-

Washing : Wash the membrane three times with TBST to remove unbound primary antibodies.

-

Secondary Antibody Incubation : Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection : After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

-

Densitometry : Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin) to compare protein expression levels across samples.

Conclusion

This compound is a promising natural compound with potent and multifaceted in vitro anticancer properties. It effectively inhibits the proliferation of a wide range of cancer cells by inducing apoptosis and cell cycle arrest.[9] The mechanisms of action are well-defined, involving the suppression of pro-survival pathways like PI3K/AKT/mTOR and the modulation of the MAPK pathway.[1][10] Furthermore, its ability to inhibit angiogenesis and metastasis underscores its potential to impact multiple facets of cancer progression. The robust data from in vitro studies strongly support further investigation of this compound and its derivatives as potential chemotherapeutic agents. Future preclinical and clinical research is warranted to fully elucidate its therapeutic utility in oncology.[9]

References

- 1. Frontiers | this compound Induces DNA Damage and Cell Death in Hepatocellular Carcinoma Through AKT/mTOR and MAPK Pathways [frontiersin.org]

- 2. chm.bris.ac.uk [chm.bris.ac.uk]

- 3. This compound Induces DNA Damage and Cell Death in Hepatocellular Carcinoma Through AKT/mTOR and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel this compound derivatives: synthesis, structural characterization and in vitro antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound induces Cas3-MCF-7 cell apoptosis through the p53 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. Synthesis, Characterization and Cytotoxicity of New this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficacy of this compound and Its Derivatives as Promising Natural Anticancer Triterpenoids: A Literature-Based Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound Induces DNA Damage and Cell Death in Hepatocellular Carcinoma Through AKT/mTOR and MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchhub.com [researchhub.com]

- 14. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 15. doaj.org [doaj.org]

- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 18. Apoptosis Protocols | USF Health [health.usf.edu]

Pharmacological Profile of Rotundic Acid: A Technical Guide for Researchers

Abstract

Rotundic acid (RA), a naturally occurring pentacyclic triterpenoid saponin isolated primarily from the bark of Ilex rotunda, has garnered significant attention within the scientific community for its diverse and potent pharmacological activities.[1][2] Anecdotally used in traditional medicine for its anti-inflammatory and cardio-protective properties, recent preclinical research has illuminated its significant potential as an anticancer agent.[1][2] This technical guide provides an in-depth overview of the pharmacological profile of this compound, with a particular focus on its anticancer and anti-inflammatory mechanisms of action. Detailed experimental protocols for key assays, quantitative data on its biological activities, and visualizations of the implicated signaling pathways are presented to support further research and drug development efforts in this area.

Introduction

This compound (3β,19α,23-trihydroxy-urs-12-en-28-oic acid) is a bioactive compound that has demonstrated a range of pharmacological effects, most notably in the realms of oncology and inflammation.[3][4] Its therapeutic potential is underscored by its ability to modulate multiple, critical signaling pathways involved in cell growth, proliferation, apoptosis, and angiogenesis.[2] This guide synthesizes the current understanding of this compound's pharmacological profile, offering a valuable resource for researchers and drug development professionals.